7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide
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Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide is a chemical compound with the molecular formula C9H11FN2O2S2 It is known for its unique structure, which includes a benzothiazepine ring system substituted with a fluorine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiazepine ring. This can be achieved through a condensation reaction between an ortho-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide can be compared with other benzothiazepine derivatives:
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride: Similar structure but lacks the sulfonamide group.
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Contains a benzodiazepine ring instead of a benzothiazepine ring.
4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11FN2O2S2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide |
InChI |
InChI=1S/C9H11FN2O2S2/c10-6-4-7-8(15-3-1-2-12-7)5-9(6)16(11,13)14/h4-5,12H,1-3H2,(H2,11,13,14) |
InChI Key |
IRHSVRKJPNSDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C2SC1)S(=O)(=O)N)F |
Origin of Product |
United States |
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